PRRSV/CD163-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

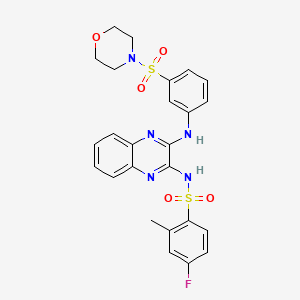

PRRSV/CD163-IN-1 is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a quinoxaline core, a morpholine ring, and a sulfonamide group.

科学的研究の応用

PRRSV/CD163-IN-1 has been extensively studied for its potential in various scientific research applications:

Medicinal Chemistry: It has shown promise as an antiviral agent, particularly against porcine reproductive and respiratory syndrome virus (PRRSV).

Antimicrobial Activity: The compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains.

作用機序

Target of Action

The primary target of the compound PRRSV/CD163-IN-1 is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection . The virus uses this receptor to gain entry into the cell and replicate within it .

Mode of Action

This compound inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This interaction is crucial for the virus to infect host cells . By blocking this interaction, this compound prevents the virus from entering the host cells, thereby inhibiting PRRSV infection .

Biochemical Pathways

The compound this compound affects the pathway of PRRSV infection. Normally, PRRSV enters the host macrophages by binding to CD163, and the virus uses the receptor to gain entry into the cell and replicate within it . By inhibiting the interaction between PRRSV glycoproteins and CD163, this compound disrupts this pathway and prevents the virus from establishing an infection .

Pharmacokinetics

The compound’s ability to inhibit prrsv infection in a dose-dependent manner suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of PRRSV infection of porcine alveolar macrophages, the primary target of PRRSV . This inhibition is achieved by blocking the interaction between PRRSV glycoproteins and CD163, thereby preventing the virus from entering and replicating within the host cells .

Action Environment

The compound’s broad inhibitory effect against various lineages of prrsv suggests that it may be effective in a variety of environmental conditions .

生化学分析

Biochemical Properties

The compound 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide interacts with the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, which is a cell surface receptor specific for PRRSV infection . It inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain .

Cellular Effects

The compound has been shown to inhibit PRRSV infection of porcine alveolar macrophages (PAMs), the primary target of PRRSV, in a dose-dependent manner . It significantly inhibited the infection caused by both type I and type II PRRSV strains .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide involves blocking the interaction between PRRSV and its specific receptor CD163 . This interaction is crucial for the virus’s ability to infect cells. By inhibiting this interaction, the compound prevents the virus from entering cells and replicating .

Temporal Effects in Laboratory Settings

It has been shown to have a significant inhibitory effect on PRRSV infection in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of different dosages of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide in animal models are yet to be fully investigated. It has been shown to significantly inhibit PRRSV infection in a dose-dependent manner .

Metabolic Pathways

It is known to interact with the SRCR5 domain of CD163, which plays a crucial role in PRRSV infection .

Transport and Distribution

The transport and distribution of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide within cells and tissues are yet to be fully investigated. It is known to interact with the SRCR5 domain of CD163, which is a cell surface receptor .

Subcellular Localization

It is known to interact with the SRCR5 domain of CD163, which is a cell surface receptor .

準備方法

The synthesis of PRRSV/CD163-IN-1 involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group to form 3-fluoro-4-morpholinoaniline. This intermediate is then reacted with various sulfonyl chlorides to produce the final sulfonamide compound .

化学反応の分析

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The nitro group in its precursor can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonamide groups. Common reagents used in these reactions include reducing agents like Fe/NH4Cl for nitro reduction and sulfonyl chlorides for sulfonamide formation

類似化合物との比較

Compared to other similar compounds, PRRSV/CD163-IN-1 stands out due to its unique combination of a quinoxaline core, a morpholine ring, and a sulfonamide group. Similar compounds include:

Linezolid: An antibiotic with a similar morpholine ring structure, used to treat serious bacterial infections.

Indole Derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.

This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.

生物活性

Porcine reproductive and respiratory syndrome virus (PRRSV) is a significant pathogen affecting swine health and the global pork industry. The interaction between PRRSV and its receptor, CD163, is critical for viral entry into host cells. Recent studies have focused on the biological activity of compounds targeting this interaction, notably PRRSV/CD163-IN-1, which has emerged as a promising candidate for antiviral treatment.

Overview of CD163

CD163 is a macrophage-specific glycoprotein that serves as a receptor for PRRSV. It belongs to the scavenger receptor cysteine-rich (SRCR) superfamily and consists of nine extracellular SRCR domains, a transmembrane segment, and an intracellular domain. The SRCR5 domain is particularly crucial for PRRSV binding and subsequent infection .

Structure of CD163

| Domain | Description |

|---|---|

| SRCR1-SRCR9 | Nine extracellular domains |

| Transmembrane | Anchors CD163 in the cell membrane |

| Cytoplasmic Tail | Contains internalization motifs |

Mechanism of PRRSV Infection

The mechanism by which PRRSV infects host cells involves several steps:

- Binding : PRRSV attaches to the SRCR5 domain of CD163.

- Internalization : The virus-CD163 complex is internalized via endocytosis.

- Replication : Once inside, the virus replicates using the host's cellular machinery.

Studies have shown that deletion or modification of specific CD163 domains can confer resistance to PRRSV infection in pigs, highlighting the importance of this receptor in viral pathogenesis .

This compound: Biological Activity

This compound is a small molecule compound designed to inhibit the interaction between PRRSV and CD163. Research indicates that it binds to the SRCR5 domain with a dissociation constant (KD) ranging from 28 to 39 μM, demonstrating its potential effectiveness in blocking viral entry .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

- The morpholinosulfonyl and benzenesulfonamide moieties are essential for antiviral activity.

- Substitutions on the morpholinosulfonyl group do not significantly reduce potency, suggesting flexibility in compound design .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of compounds targeting CD163 in preventing PRRSV infection:

- Gene Editing Studies : Pigs genetically modified to lack SRCR5 exhibited complete resistance to PRRSV infection without impairing other biological functions of CD163 .

- In Vivo Studies : Use of adenoviral vectors expressing soluble CD163 protected pigs from highly pathogenic strains of PRRSV, showing reduced viral loads and clinical symptoms .

- Small Molecule Screening : A cell-based assay identified several small molecules that inhibit the interaction between CD163 and PRRSV glycoproteins, effectively blocking both type 1 and type 2 strains .

特性

IUPAC Name |

4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O5S2/c1-17-15-18(26)9-10-23(17)37(32,33)30-25-24(28-21-7-2-3-8-22(21)29-25)27-19-5-4-6-20(16-19)38(34,35)31-11-13-36-14-12-31/h2-10,15-16H,11-14H2,1H3,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRWJHDKWAZXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。